L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl-

Übersicht

Beschreibung

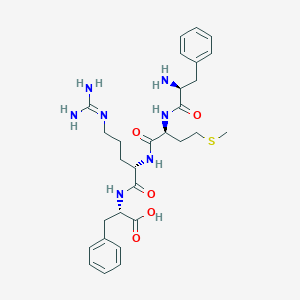

FMRFamid (H-Phe-Met-Arg-Phe-NH2) ist ein Neuropeptid aus einer großen Familie von FMRFamid-verwandten Peptiden (FaRPs), die alle eine -RFamid-Sequenz an ihrem C-Terminus gemeinsam haben . Es wurde erstmals in der Miesmuschel (Mercenaria mercenaria) identifiziert und es wird angenommen, dass es eine wichtige Rolle bei der Regulierung der Herztätigkeit spielt . FMRFamid ist ein wichtiges Neuropeptid in mehreren Stämmen wie Insekten, Nematoden, Weichtieren und Ringelwürmern .

Herstellungsmethoden

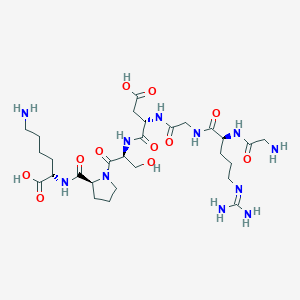

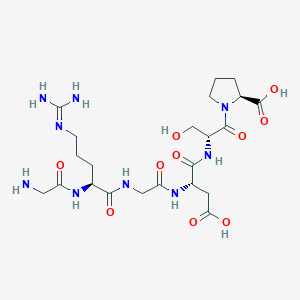

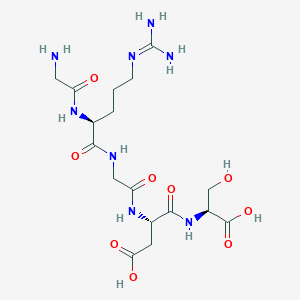

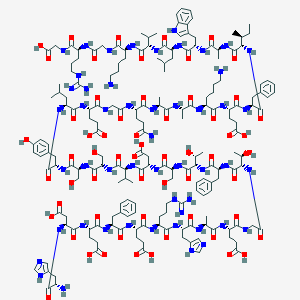

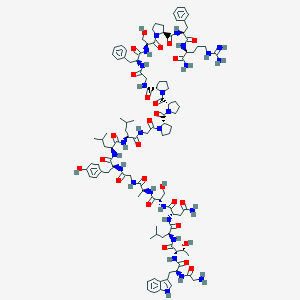

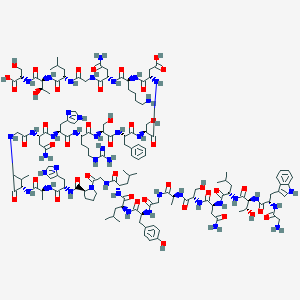

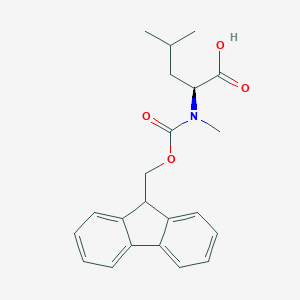

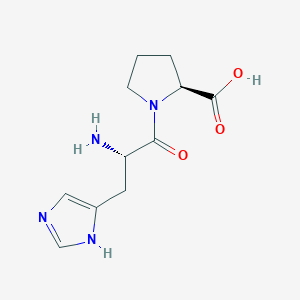

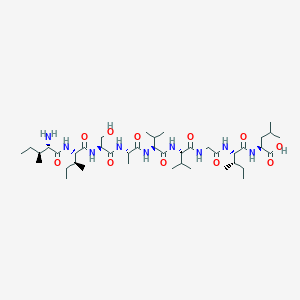

FMRFamid ist ein Peptid, das aus vier Aminosäureresten besteht: Phenylalanin, Methionin, Arginin und Phenylalanin . Die Syntheseroute beinhaltet die Festphasen-Peptidsynthese (SPPS), die eine gängige Methode zur Peptidproduktion ist. Der Prozess umfasst die schrittweise Zugabe von geschützten Aminosäuren zu einem festen Harz, gefolgt von Deprotektion und Abspaltung vom Harz . Industrielle Produktionsmethoden sind ähnlich, jedoch für größere Mengen ausgelegt.

Vorbereitungsmethoden

FMRFamide is a peptide consisting of four amino acid residues: phenylalanine, methionine, arginine, and phenylalanine . The synthetic route involves solid-phase peptide synthesis (SPPS), which is a common method for peptide production. The process includes the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage from the resin . Industrial production methods are similar but scaled up to accommodate larger quantities.

Analyse Chemischer Reaktionen

FMRFamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann am Methioninrest auftreten und zur Bildung von Methioninsulfoxid führen.

Reduktion: Reduktionsreaktionen können die Oxidation von Methionin umkehren.

Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Wasserstoffperoxid für die Oxidation und Reduktionsmittel wie Dithiothreitol für die Reduktion. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

FMRFamid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Chemie: Wird als Modellpeptid zur Untersuchung der Peptidsynthese und -modifikation verwendet.

Medizin: Wird auf seine potenziellen pharmakologischen Wirkungen untersucht, wie z. B. anti-opioide Wirkungen.

Industrie: Wird bei der Entwicklung von Peptid-basierten Medikamenten und Therapeutika eingesetzt.

Wirkmechanismus

FMRFamid übt seine Wirkungen aus, indem es an spezifische Rezeptoren auf Zielzellen bindet und so die Aktivierung intrazellulärer Signalwege bewirkt. Bei Wirbellosen erhöht es die Kraft und Frequenz des Herzschlags durch einen biochemischen Weg, der die Erhöhung des zyklischen Adenosinmonophosphats (cAMP) im Zytoplasma der Ventrikelregion beinhaltet . Bei Wirbeltieren wirkt es sich auf Opioidrezeptoren aus, was zu Naloxon-empfindlicher Antinozizeption und Reduktion der Morphin-induzierten Antinozizeption führt .

Wissenschaftliche Forschungsanwendungen

FMRFamide has a wide range of scientific research applications:

Chemistry: Used as a model peptide for studying peptide synthesis and modification.

Medicine: Investigated for its potential pharmacological actions, such as anti-opiate effects.

Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Wirkmechanismus

FMRFamide exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. In invertebrates, it increases the force and frequency of the heartbeat through a biochemical pathway involving the increase of cytoplasmic cyclic adenosine monophosphate (cAMP) in the ventricular region . In vertebrates, it affects opioid receptors, resulting in naloxone-sensitive antinociception and reduction of morphine-induced antinociception .

Vergleich Mit ähnlichen Verbindungen

FMRFamid ist Teil einer größeren Familie von Neuropeptiden, die als FMRFamid-verwandte Peptide (FaRPs) bekannt sind. Zu ähnlichen Verbindungen gehören:

FLRFamid: Ein weiteres Neuropeptid mit ähnlichen Funktionen.

RYIRFamid: Wird in Turbellarien gefunden und hat ähnliche physiologische Wirkungen.

GYIRFamid: In Planarien identifiziert und an der Muskelkontraktion beteiligt.

FMRFamid ist einzigartig aufgrund seiner spezifischen Sequenz und der breiten Palette physiologischer Funktionen, die es in verschiedenen Arten reguliert .

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41N7O5S/c1-42-16-14-23(34-25(37)21(30)17-19-9-4-2-5-10-19)27(39)35-22(13-8-15-33-29(31)32)26(38)36-24(28(40)41)18-20-11-6-3-7-12-20/h2-7,9-12,21-24H,8,13-18,30H2,1H3,(H,34,37)(H,35,39)(H,36,38)(H,40,41)(H4,31,32,33)/t21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXYYONMTJKILDK-ZJZGAYNASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50432751 | |

| Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

599.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74012-06-9 | |

| Record name | L-Phenylalanine, L-phenylalanyl-L-methionyl-L-arginyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50432751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

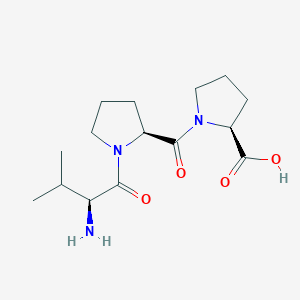

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

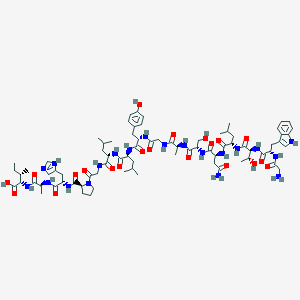

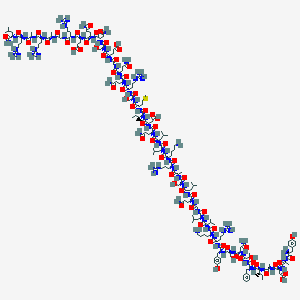

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3R)-1-[[(2S)-4-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]butanediamide](/img/structure/B549908.png)